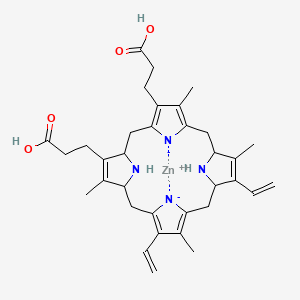![molecular formula C13H16Cl3N3O3 B13411636 2-Formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-hydrazinecarboxamide](/img/structure/B13411636.png)
2-Formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxamide, 2-formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- is a complex organic compound with the molecular formula C13H16Cl3N3O3 This compound is known for its unique structure, which includes a hydrazinecarboxamide group, a formyl group, and a trichlorophenoxyethyl group
Preparation Methods
The synthesis of Hydrazinecarboxamide, 2-formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- involves several steps. One common synthetic route includes the reaction of hydrazinecarboxamide with 2-formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 50-70°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Hydrazinecarboxamide, 2-formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
Hydrazinecarboxamide, 2-formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Hydrazinecarboxamide, 2-formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Hydrazinecarboxamide, 2-formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- can be compared with similar compounds such as:
Hydrazinecarboxamide derivatives: These compounds share the hydrazinecarboxamide group but differ in their substituents, leading to variations in their chemical and biological properties.
Trichlorophenoxy derivatives: Compounds with the trichlorophenoxy group exhibit similar chemical reactivity but may have different biological activities depending on their overall structure.
The uniqueness of Hydrazinecarboxamide, 2-formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16Cl3N3O3 |
|---|---|
Molecular Weight |
368.6 g/mol |
IUPAC Name |
N-[[propyl-[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl]amino]formamide |
InChI |
InChI=1S/C13H16Cl3N3O3/c1-2-3-19(13(21)18-17-8-20)4-5-22-12-10(15)6-9(14)7-11(12)16/h6-8H,2-5H2,1H3,(H,17,20)(H,18,21) |
InChI Key |
WECACLZDHAPWFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)NNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Ethoxy(phenyl)methyl]-1H-imidazole](/img/structure/B13411554.png)
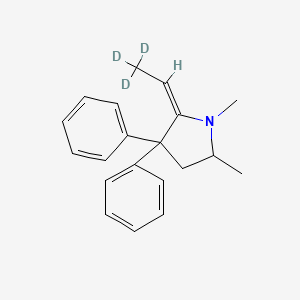
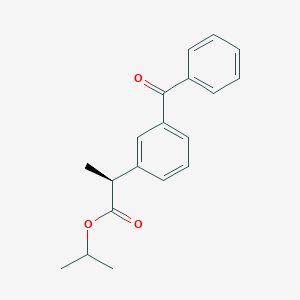


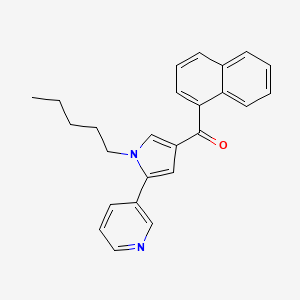
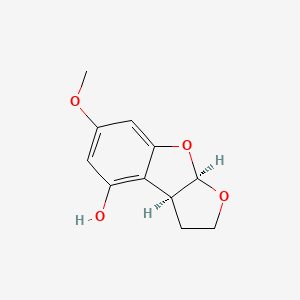


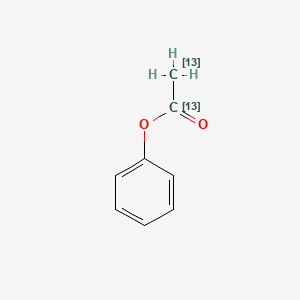
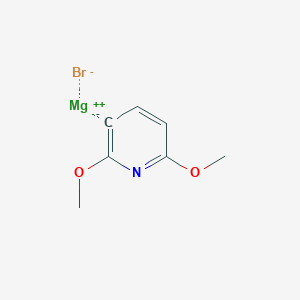
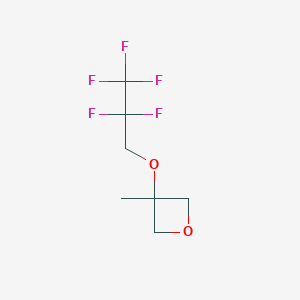
![(1S,5R)-Bicyclo[3.3.1]non-3-en-2-one](/img/structure/B13411651.png)
